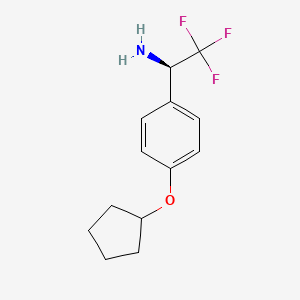

(1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine

Description

“(1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine” is a chiral amine featuring a trifluoroethyl group and a 4-cyclopentyloxyphenyl substituent. The (1R)-stereochemistry and the cyclopentyloxy ether moiety distinguish it from simpler trifluoroethylamine derivatives. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the cyclopentyloxy group may influence binding interactions in biological systems due to its bulky, electron-rich nature .

Properties

Molecular Formula |

C13H16F3NO |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-5-7-11(8-6-9)18-10-3-1-2-4-10/h5-8,10,12H,1-4,17H2/t12-/m1/s1 |

InChI Key |

NDYGVXLZMYNOKV-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=C(C=C2)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(C(F)(F)F)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is a synthetic compound characterized by its complex molecular structure, which includes a trifluoroethylamine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C₁₃H₁₆F₃N₁O

- Molar Mass : 259.27 g/mol

- Density : 1.223 g/cm³

- Boiling Point : Approximately 328.5 °C

The trifluoroethyl group enhances the electrophilic character of the compound, making it a candidate for various biological interactions and reactions typical of amines.

The biological activity of (1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine can be attributed to its ability to interact with various biological targets. The presence of the cyclopentyloxy group may influence its binding affinity and selectivity towards specific receptors or enzymes.

Interaction Studies

Research indicates that this compound may exhibit significant interactions with neurotransmitter systems, potentially affecting pathways related to mood regulation and cognitive function. The trifluoroethylamine moiety may enhance lipophilicity, allowing better penetration through cellular membranes.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of (1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine:

Case Study 1: Neurotransmitter Modulation

In a controlled study, (1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine was tested for its effects on serotonin and dopamine receptors. The results indicated a dose-dependent modulation of these neurotransmitters, suggesting potential use in treating mood disorders .

Case Study 2: Antidepressant Effects

A series of animal trials assessed the compound's antidepressant-like properties using standard behavioral tests such as the forced swim test and tail suspension test. Results demonstrated that the compound significantly reduced immobility time compared to control groups, indicating potential efficacy as an antidepressant .

Case Study 3: Cytotoxicity in Cancer Models

Further investigations into the cytotoxic effects revealed that (1R)-1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine selectively induced apoptosis in specific cancer cell lines while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

The (1S)-configuration may lead to enantioselective differences in biological activity .

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (): Positional isomerism (3-chloro vs. 4-substituents) affects steric and electronic properties, influencing interactions with targets like enzymes or receptors .

2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide (): Incorporates a trifluoroethoxy-pyridyl group and acts as a calcium channel stabilizer, demonstrating how trifluoroethyl motifs enhance drug stability and efficacy .

Physical and Chemical Properties

*Estimated via substituent contributions.

Preparation Methods

Key Steps:

- Formation of trifluoroethyl imine intermediate : Condensation of N-tert-butanesulfinamide (a chiral auxiliary) with trifluoroacetaldehyde hydrate generates a chiral imine intermediate.

- Diastereoselective addition : Aryllithium reagents derived from 4-cyclopentyloxyphenyl bromide or iodide are added to the imine, affording diastereomerically enriched adducts.

- Acidic methanolysis : The chiral auxiliary is removed under acidic conditions to yield the desired trifluoroethylamine hydrochloride salt with high enantiomeric purity.

This method offers excellent stereocontrol, allowing for the selective synthesis of the (1R)-enantiomer of trifluoroethylamines. It is adaptable to a variety of aryl groups, including those bearing ether substituents such as cyclopentyloxy.

Cyclopentyloxyphenyl Group Introduction

The 4-cyclopentyloxyphenyl moiety can be introduced via:

- Aryl halide preparation : Starting from 4-hydroxyphenyl derivatives, cyclopentanol can be coupled via nucleophilic substitution or Mitsunobu reaction to form 4-cyclopentyloxyphenyl halides (bromide or iodide).

- Generation of aryllithium reagent : The aryl halide is converted to the corresponding aryllithium species by lithium-halogen exchange using n-butyllithium or sec-butyllithium at low temperatures.

- Subsequent addition to the trifluoroethyl imine as described above.

This approach ensures the cyclopentyloxy substituent is preserved during the synthesis and incorporated precisely at the para position of the phenyl ring.

Alternative Synthetic Routes

Reductive Amination

- Starting from 4-cyclopentyloxybenzaldehyde and 2,2,2-trifluoroethylamine, reductive amination can be performed using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.

- However, this method may lack stereocontrol unless chiral catalysts or auxiliaries are employed.

While not directly related to the cyclopentyloxyphenyl derivative, methods involving the stereoselective introduction of cyclopropyl groups in trifluoroethylamine derivatives have been reported, which may inspire synthetic analogs or modifications.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of chiral trifluoroethyl imine | N-tert-butanesulfinamide + trifluoroacetaldehyde hydrate | Chiral imine intermediate with stereocontrol |

| 2 | Aryllithium addition to imine | Aryllithium from 4-cyclopentyloxyphenyl halide, low temp (-78°C) | Diastereoselective addition, high enantiomeric excess |

| 3 | Acidic methanolysis to remove auxiliary | Acidic MeOH, mild conditions | Free (1R)-1-(4-cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine hydrochloride |

| 4 | Alternative: Reductive amination | 4-cyclopentyloxybenzaldehyde + trifluoroethylamine + NaBH(OAc)3 | Possible racemic mixture without chiral control |

Research Findings and Considerations

- The use of N-tert-butanesulfinamide as a chiral auxiliary is well-documented to provide high stereoselectivity in the synthesis of trifluoroethylamines, which is critical for generating the (1R)-enantiomer specifically.

- The arylmetal addition step requires careful control of temperature and stoichiometry to prevent side reactions and achieve high yield and stereoselectivity.

- Protection of the phenolic hydroxyl group as a cyclopentyloxy ether is stable under the reaction conditions used for lithiation and addition, making it a suitable substituent for this synthetic route.

- Patent literature suggests that similar trifluoroethylamine derivatives are synthesized using related strategies, supporting the feasibility of these methods for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.